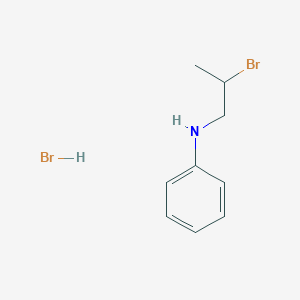
N-(2-bromopropyl)aniline;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromopropyl)aniline;hydrobromide is an organic compound that belongs to the class of brominated anilines. It is characterized by the presence of a bromine atom attached to the second carbon of a propyl chain, which is further connected to an aniline group. The compound is typically found in its hydrobromide salt form, which enhances its stability and solubility in various solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromopropyl)aniline;hydrobromide can be achieved through several methods. One common approach involves the bromination of N-propylaniline. The reaction typically employs hydrobromic acid and bromine as reagents. The process is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of electrochemical methods for bromination has also been explored to minimize waste and improve safety .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromopropyl)aniline;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of N-(2-propyl)aniline.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Major Products
The major products formed from these reactions include substituted anilines, N-oxides, and reduced aniline derivatives.
Scientific Research Applications
N-(2-bromopropyl)aniline;hydrobromide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-bromopropyl)aniline;hydrobromide involves its interaction with various molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The propyl chain and aniline group contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloropropyl)aniline;hydrochloride
- N-(2-iodopropyl)aniline;hydroiodide
- N-(2-fluoropropyl)aniline;hydrofluoride
Uniqueness
N-(2-bromopropyl)aniline;hydrobromide is unique due to its specific bromine substitution, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in various chemical reactions .
Properties
CAS No. |
89036-60-2 |
|---|---|
Molecular Formula |
C9H13Br2N |
Molecular Weight |
295.01 g/mol |
IUPAC Name |
N-(2-bromopropyl)aniline;hydrobromide |
InChI |
InChI=1S/C9H12BrN.BrH/c1-8(10)7-11-9-5-3-2-4-6-9;/h2-6,8,11H,7H2,1H3;1H |
InChI Key |
OLGMSSGBGJMRSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=CC=CC=C1)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















